molecular formula C20H20N2O4 B5172270 N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

Cat. No.: B5172270
M. Wt: 352.4 g/mol
InChI Key: DABPCQYLGSZBAM-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a dimethoxyphenyl group and a hydroxyquinoline moiety, linked through a methyl bridge to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the individual components. One common method involves the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with 8-hydroxyquinoline in the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety is known to chelate metal ions, which can inhibit metalloprotein enzymes. This chelation disrupts the enzyme’s function, leading to various biological effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyquinoline and dimethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(23)22-18(14-7-9-16(25-2)17(11-14)26-3)15-8-6-13-5-4-10-21-19(13)20(15)24/h4-11,18,24H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABPCQYLGSZBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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